
4-(4-Methylthiazol-5-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylthiazol-5-yl)butan-1-amine is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 4-(4-Methylthiazol-5-yl)butan-1-amine typically involves the reaction of 4-methylthiazole with butan-1-amine under specific conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
4-(4-Methylthiazol-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(4-Methylthiazol-5-yl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including its role in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(4-Methylthiazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to undergo electrophilic and nucleophilic substitutions, which can affect various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methylthiazol-5-yl)butan-1-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Eigenschaften
Molekularformel |
C8H14N2S |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
4-(4-methyl-1,3-thiazol-5-yl)butan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5,9H2,1H3 |
InChI-Schlüssel |
YULZHFIHYWSOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


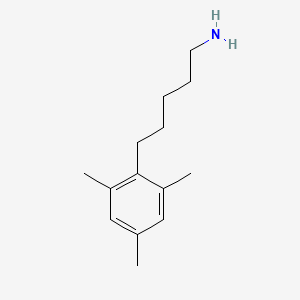
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
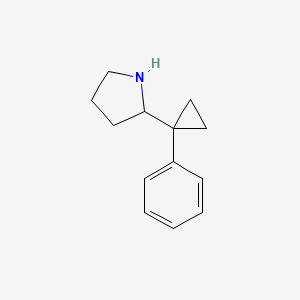
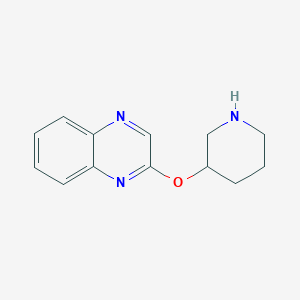
![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
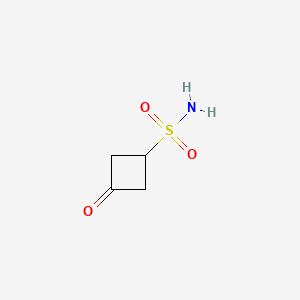
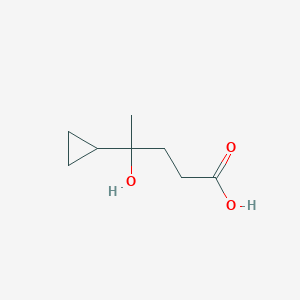
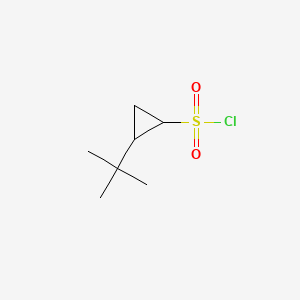
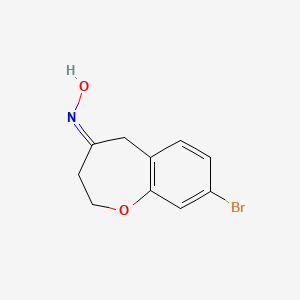
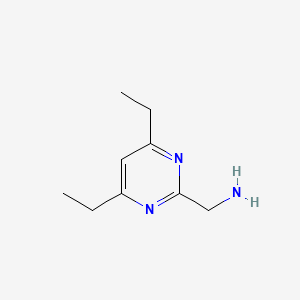


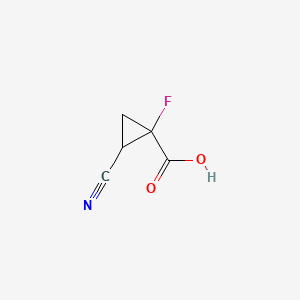
![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)
